molecular formula C31H39NO2 B1231973 Toripristone CAS No. 91935-26-1

Toripristone

Cat. No.: B1231973
CAS No.: 91935-26-1
M. Wt: 457.6 g/mol
InChI Key: LOIYXTZQBQVHSF-PABOLRIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Toripristone, also known by its developmental code name RU-40555, is a synthetic, steroidal antiglucocorticoid and antiprogestogen. It is a potent and highly selective antagonist of the glucocorticoid receptor (GR) and also acts as an antagonist of the progesterone receptor (PR). Despite its promising pharmacological profile, this compound was never marketed .

Preparation Methods

Chemical Reactions Analysis

Toripristone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

Toripristone exerts its effects by binding to the glucocorticoid receptor (GR) and progesterone receptor (PR), thereby blocking the action of endogenous glucocorticoids and progesterone. This antagonistic action disrupts the normal signaling pathways, leading to various physiological effects. The molecular targets and pathways involved include the inhibition of GR and PR-mediated gene transcription .

Comparison with Similar Compounds

Toripristone is often compared with other steroidal antiglucocorticoids and antiprogestogens, such as:

This compound’s uniqueness lies in its highly selective antagonistic action on the glucocorticoid receptor, making it a valuable tool in scientific research.

Properties

CAS No.

91935-26-1

Molecular Formula

C31H39NO2

Molecular Weight

457.6 g/mol

IUPAC Name

(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C31H39NO2/c1-6-16-31(34)17-15-28-26-13-9-22-18-24(33)12-14-25(22)29(26)27(19-30(28,31)4)21-7-10-23(11-8-21)32(5)20(2)3/h7-8,10-11,18,20,26-28,34H,9,12-15,17,19H2,1-5H3/t26-,27+,28-,30-,31-/m0/s1

InChI Key

LOIYXTZQBQVHSF-PABOLRIOSA-N

SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C(C)C)C)O

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C(C)C)C)O

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C(C)C)C)O

91935-26-1

Synonyms

RU 40555
RU-40555

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.